molecular formula C9H10IN B1506495 6-Iodo-1,2,3,4-tetrahydroisoquinoline

6-Iodo-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1506495
M. Wt: 259.09 g/mol
InChI Key: SNDQNGCYGQWMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1,2,3,4-tetrahydroisoquinoline (6-Iodo-THIQ, CAS: 72299-61-7) is a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold. Its molecular formula is C₉H₁₀IN, with a molecular weight of 259.09 g/mol and a topological polar surface area of 12 Ų. The iodine atom at the 6-position introduces significant steric and electronic effects, influencing reactivity, solubility, and biological interactions. Key physicochemical properties include a calculated logP (XlogP) of 2.2, indicating moderate lipophilicity, and a melting point range of 206–207°C for related iodinated derivatives .

Structurally, 6-Iodo-THIQ retains the bicyclic framework of THIQ but exhibits distinct pharmacological and metabolic profiles due to the iodine substituent, which enhances stability and alters receptor binding compared to non-halogenated analogs .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

6-iodo-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C9H10IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2

InChI Key

SNDQNGCYGQWMEN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-Iodo-TIQ is a valuable building block in drug development due to its structural similarity to biologically active compounds. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant binding affinities to proteins involved in cancer cell apoptosis (e.g., Bcl-2). For instance, one derivative showed an IC50 value of 5.2 µM against Bcl-2.
  • Antimicrobial Activity : Compounds related to 6-Iodo-TIQ have shown promise against Mycobacterium tuberculosis, potentially affecting key enzymes involved in cell wall synthesis .

Synthetic Organic Chemistry

In synthetic methodologies, 6-Iodo-TIQ serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for the development of new synthetic pathways and methodologies.

Biological Research

Studies have suggested that 6-Iodo-TIQ may interact with various biomolecules, influencing metabolic pathways related to amino acids. Its mechanism may involve modulating inflammatory pathways and inhibiting oncogenic signaling cascades such as JAK2/STAT3.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinctive features of 6-Iodo-TIQ relative to other tetrahydroisoquinoline derivatives:

Compound NameKey FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineLacks iodine; limited anticancer activityMinimal
6-Nitro-1,2,3,4-tetrahydroisoquinolineContains nitro group; distinct propertiesVaries; some anti-inflammatory effects
6-Iodo derivativesEnhanced reactivity due to iodineNotable anticancer effects

Colorectal Cancer Study

A study involving a tetrahydroisoquinoline derivative demonstrated significant tumor growth reduction in DMH-induced colorectal cancer models. The compound modulated inflammatory markers and inhibited oncogenic signaling pathways.

Apoptosis Induction

Another study found that specific derivatives induced apoptosis in Jurkat cells through caspase activation in a dose-dependent manner. This indicates potential therapeutic applications targeting apoptosis in cancer treatment.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Table 1: Key Structural and Functional Differences
Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
6-Iodo-THIQ 6-Iodo 259.09 Moderate lipophilicity; potential CNS activity due to BBB penetration
7-Iodo-THIQ 7-Iodo 259.09 Positional isomer; similar lipophilicity but distinct receptor interactions (e.g., dopamine transporter affinity)
6,7-Dimethoxy-THIQ 6,7-Dimethoxy 207.27 β-Adrenoceptor modulation (weak agonist/antagonist); lower metabolic stability
6-Trifluoromethyl-THIQ 6-CF₃ 231.20 Enhanced electron-withdrawing effects; improved solubility in acidic conditions
N-Methyl-THIQ N-Methyl 147.22 Neurotoxic metabolite (via MAO oxidation to isoquinolinium ions); implicated in Parkinson’s disease
1-Benzyl-THIQ 1-Benzyl 223.31 Dopaminergic neurotoxicity; inhibits mitochondrial complex I

Pharmacological and Metabolic Differences

  • Neurotoxicity vs. Neuroprotection: N-Methyl-THIQ and 1-Benzyl-THIQ are metabolized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, mimicking MPTP-induced Parkinsonian pathology . In contrast, 1-Methyl-THIQ exhibits neuroprotective effects by inhibiting MAO-dependent dopamine catabolism .
  • Enzyme Inhibition :

    • 6,7-Dimethoxy-THIQ derivatives show weak xanthine oxidase (XO) inhibition (IC₅₀ > 50 µM), whereas halogenated analogs like 6-Iodo-THIQ may exhibit stronger inhibition due to halogen bonding with XO active sites .
    • N-Alkyl-THIQ derivatives (e.g., C11-alkyl chains) demonstrate antifungal activity by targeting ergosterol biosynthesis enzymes (e.g., Δ¹⁴-reductase), with potency comparable to clotrimazole .
  • Dopaminergic Effects :

    • 6-Iodo-THIQ and 7-Iodo-THIQ differ in dopamine transporter (DAT) uptake efficiency. For example, 1-(3',4'-Dihydroxybenzyl)-THIQ induces parkinsonism in mice via DAT-mediated neuronal accumulation, whereas positional isomers like 6,7-dihydroxy-THIQ lack this effect .

Preparation Methods

Direct Iodination of 1,2,3,4-Tetrahydroisoquinoline

A straightforward approach to synthesize 6-iodo-1,2,3,4-tetrahydroisoquinoline involves the electrophilic aromatic substitution (iodination) of the parent 1,2,3,4-tetrahydroisoquinoline under acidic conditions using iodine or iodine-containing reagents. This method requires careful control of reaction parameters such as temperature and time to maximize yield and minimize side reactions.

  • Typical conditions : Iodine or N-iodosuccinimide (NIS) as the iodine source, acidic medium (e.g., trifluoromethanesulfonic acid), and room temperature or mild heating.
  • Outcome : The iodine atom is introduced selectively at the 6-position due to electronic and steric factors.
  • Advantages : Simple and direct; suitable for producing the hydrochloride salt form.
  • Limitations : Possible formation of minor by-products such as other iodinated isomers or over-iodinated species, requiring purification steps.

Multi-Step Synthesis via Pictet–Spengler Cyclization and Regioselective Functionalization

A more elaborate and regioselective method involves the synthesis of iodinated tetrahydroisoquinoline derivatives starting from amino acid precursors such as D- or L-phenylalanine. This method comprises several steps:

  • Step 1: Pictet–Spengler Cyclization

    • Phenylalanine derivatives are treated with formaldehyde under acidic conditions (e.g., hydrobromic acid) to form tetrahydroisoquinoline cores.
  • Step 2: Regioselective Nitration

    • The tetrahydroisoquinoline intermediate is nitrated selectively at position 7 using sodium nitrate in concentrated sulfuric acid, yielding nitro derivatives.
  • Step 3: Esterification

    • The carboxylic acid group is esterified to ethyl esters using thionyl chloride in ethanol.
  • Step 4: Iodination

    • The ethyl esters are regioselectively iodinated at position 5 (which corresponds to the 6-position in the final compound due to numbering conventions) using iodine(I) trifluoromethanesulfonate generated in situ from N-iodosuccinimide and trifluoromethanesulfonic acid.
  • Step 5: Amide Formation and Reduction

    • The nitro group is reduced to an amine using tin(II) chloride in refluxing ethanol.
  • Step 6: Diazotization and Phenol Formation

    • The amine is diazotized with sodium nitrite in sulfuric acid to form phenolic intermediates.
  • Step 7: Deprotection

    • Prolonged heating in hydrochloric acid removes protecting groups to yield the final this compound or its ester derivatives.

This method allows for high regioselectivity and the preparation of both enantiomeric forms (R and S) of the compound. It also enables the synthesis of various derivatives for further functionalization or radiolabeling.

Synthesis via Diiodotyrosine Derivatives and Regioselective Reduction

Another approach uses commercially available 3,5-diiodo-D/L-tyrosines as starting materials:

  • Step 1: Pictet–Spengler Cyclization

    • Treatment of diiodotyrosines with paraformaldehyde in the presence of hydrobromic and trifluoroacetic acids produces 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide salts.
  • Step 2: Fischer Esterification

    • Conversion of the carboxylic acid to ethyl esters.
  • Step 3: Regioselective Reduction

    • Selective reduction of the iodine at position 8 (or 5 in some numbering) using zinc/hydrobromic acid in ethanol yields the 6-iodo derivative.
  • Step 4: Hydrogenation and Further Iodination

    • Additional hydrogenation and iodination steps can be applied to fine-tune substitution patterns.

This method leverages regioselective reduction to achieve the mono-iodinated product at the 6-position with good control over substitution patterns.

Organotin Intermediates for Radioiodination and Fluorination

For applications in radiochemistry, particularly in the preparation of radiolabeled analogs for imaging, organotin intermediates are synthesized from iodinated tetrahydroisoquinoline derivatives via palladium-catalyzed iodine/tin exchange reactions. These intermediates serve as versatile precursors for:

  • Electrophilic radioiodination to obtain radioiodinated this compound derivatives.
  • Copper-mediated nucleophilic aromatic radiofluorination to produce fluorinated analogs.

This approach is valuable for producing compounds with high radiochemical yield, purity, and enantiomeric excess, suitable for SPECT or PET imaging applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Direct Iodination 1,2,3,4-Tetrahydroisoquinoline Iodine or NIS, acidic medium, controlled temp Simple, direct Possible side-products, purification needed
Multi-step via Phenylalanine D/L-Phenylalanine Formaldehyde, nitration (NaNO3/H2SO4), esterification, NIS, SnCl2 reduction, diazotization High regioselectivity, enantiomer control Multi-step, time-consuming
Diiodotyrosine Route 3,5-Diiodo-D/L-Tyrosine Paraformaldehyde, hydrobromic acid, Fischer esterification, Zn/HBr reduction Regioselective, uses commercial precursors Requires selective reduction step
Organotin Intermediate Route Iodinated tetrahydroisoquinolines Pd-catalyzed I/Sn exchange, Cu-mediated fluorination Enables radiolabeling, high purity Specialized reagents, radiochemistry expertise

Research Findings and Technical Notes

  • The Pictet–Spengler cyclization remains a cornerstone reaction for constructing the tetrahydroisoquinoline core with high stereochemical fidelity.
  • Regioselective iodination is often achieved using electrophilic iodine sources such as N-iodosuccinimide in the presence of strong acids to activate the aromatic ring.
  • Reduction of nitro groups and diazotization steps are critical for introducing hydroxyl functionalities and enabling further substitution.
  • Organotin intermediates are essential for advanced radiolabeling, providing a platform for both iodine and fluorine isotopes incorporation with high radiochemical yields (51–78%) and purity (>98%).
  • The choice of method depends on the intended application of the compound, whether for bulk synthesis, medicinal chemistry, or radiopharmaceutical development.

Q & A

Q. What are the primary synthetic methods for 6-Iodo-1,2,3,4-tetrahydroisoquinoline, and how do they differ in efficiency?

The synthesis of 6-iodo-substituted tetrahydroisoquinolines often involves cyclization or halogenation strategies. A notable method includes microwave-assisted synthesis, which reduces reaction time (e.g., from hours to minutes) and improves yields (70–90%) compared to conventional heating . For iodinated derivatives, titanium tetraiodide-induced cyclization of cyanoketones has been reported, achieving regioselective iodination at the 6-position . Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce iodine post-cyclization, though this may require rigorous purification to remove metal residues .

Q. How is structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the iodine position and stereochemistry. For example, a study resolved the crystal structure of a related iodinated tetrahydroisoquinoline derivative, confirming the 6-iodo substitution and tetracyclic conformation via C–I bond length analysis (2.09 Å) . Complementary techniques include 1^1H/13^{13}C NMR (e.g., iodinated aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What biological activities are associated with this compound?

This compound exhibits neurotoxic, antitumor, and antimicrobial properties. In vitro studies show IC50_{50} values of 1–10 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines, likely due to intercalation with DNA or inhibition of topoisomerase II . Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) has also been reported, attributed to membrane disruption .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for this compound derivatives?

Key parameters include microwave power (100–300 W), solvent polarity (e.g., DMF or ethanol), and reaction time (5–20 minutes). A study demonstrated that using DMF as a solvent at 150 W for 10 minutes increased yield by 25% compared to conventional heating . Pre-optimization via computational modeling (e.g., DFT for transition-state analysis) can further refine conditions to minimize side products like dehalogenated byproducts .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time) or impurities. For example, antitumor activity discrepancies may stem from residual palladium in cross-coupled derivatives, which can itself exhibit cytotoxicity. Mitigation strategies include:

  • Rigorous purification (e.g., column chromatography followed by recrystallization) .
  • Control experiments with Pd-free analogs to isolate compound-specific effects .
  • Standardized bioassays (e.g., NCI-60 panel for consistent cancer cell screening) .

Q. What strategies are effective for designing this compound analogs with enhanced selectivity?

Structure-activity relationship (SAR) studies highlight the importance of:

  • Substituent position : 6-Iodo substitution enhances DNA interaction, while 7-methoxy groups improve blood-brain barrier penetration .
  • Scaffold modification : Introducing a trifluoroacetyl group at the 1-position increases metabolic stability (t1/2_{1/2} > 6 hours in liver microsomes) .
  • Stereochemistry : (S)-enantiomers often show higher receptor affinity (e.g., σ-receptor binding, Ki_i = 12 nM) compared to (R)-forms .

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity, showing that the 6-position is more susceptible to iodination due to lower activation energy (ΔG^\ddagger = 18.7 kcal/mol vs. 24.3 kcal/mol for the 7-position) . Molecular docking simulations further guide analog design by modeling interactions with biological targets (e.g., DNA minor groove binding with ∆G = -9.2 kcal/mol) .

Methodological Tables

Q. Table 1. Comparative Synthesis Methods for this compound

MethodYield (%)Purity (%)TimeKey Reference
Microwave-assisted85–90>9815 min
TiI4_4-cyclization70–75952 h
Pd-catalyzed coupling60–65906 h

Q. Table 2. Biological Activity Profile

ActivityModel SystemResult (IC50_{50}/MIC)Reference
Antitumor (MCF-7)Breast cancer2.3 µM
Antimicrobial (S. aureus)Gram-positive8 µg/mL
σ-Receptor bindingRadioligand assayKi_i = 12 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.